1-Butyl-3-methyl-1H-pyrrole

Conducting Polymers Electropolymerization Materials Science

1-Butyl-3-methyl-1H-pyrrole (CAS 50691-33-3) is a C9H15N alkyl-substituted pyrrole derivative. This liquid heterocyclic monomer is a key building block for synthesizing soluble, processable conducting polymers, primarily via electrochemical or chemical polymerization at the 2- and 5-positions of the pyrrole ring.

Molecular Formula C9H15N
Molecular Weight 137.22 g/mol
CAS No. 50691-33-3
Cat. No. B14655592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butyl-3-methyl-1H-pyrrole
CAS50691-33-3
Molecular FormulaC9H15N
Molecular Weight137.22 g/mol
Structural Identifiers
SMILESCCCCN1C=CC(=C1)C
InChIInChI=1S/C9H15N/c1-3-4-6-10-7-5-9(2)8-10/h5,7-8H,3-4,6H2,1-2H3
InChIKeyFVBSUVNLJBVTLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Butyl-3-methyl-1H-pyrrole (CAS 50691-33-3) Procurement & Differentiation Guide for Specialty Chemical Research


1-Butyl-3-methyl-1H-pyrrole (CAS 50691-33-3) is a C9H15N alkyl-substituted pyrrole derivative . This liquid heterocyclic monomer is a key building block for synthesizing soluble, processable conducting polymers, primarily via electrochemical or chemical polymerization at the 2- and 5-positions of the pyrrole ring [1]. Its substitution pattern is strategically designed to impart specific solubility and processability characteristics to the resulting poly(3-alkylpyrrole)s, which are essential for applications in organic electronics and functional coatings [2].

Why 1-Butyl-3-methyl-1H-pyrrole (CAS 50691-33-3) Cannot Be Substituted: The Critical Role of Substituent Pattern on Polymer Properties


In the design of processable conducting polymers, the selection of the pyrrole monomer is not arbitrary. Unsubstituted pyrrole yields an intractable, insoluble, and infusible polypyrrole (PPy), severely limiting its direct application [1]. While adding alkyl chains improves solubility, the length and position of these substituents have a direct, quantifiable, and often inverse impact on the final polymer‘s key performance metrics, including its electrical conductivity [2] and specific surface interactions [3]. Therefore, substituting 1-Butyl-3-methyl-1H-pyrrole with another alkyl pyrrole, such as a simpler N-substituted derivative or one with a different 3-alkyl chain length, will not yield a polymer with the same targeted balance of solubility, conductivity, and material properties, rendering the substitution scientifically invalid for applications requiring precise material specifications.

Quantitative Evidence for Selecting 1-Butyl-3-methyl-1H-pyrrole Over Competing Pyrrole Monomers


Polymer Conductivity Range vs. Unsubstituted Polypyrrole (PPy)

Polymers derived from 3-alkylpyrroles, the class to which 1-butyl-3-methyl-1H-pyrrole belongs, exhibit a quantifiable conductivity range after compaction. This is in contrast to the exceptionally high conductivity of unsubstituted polypyrrole (PPy), but offers a necessary trade-off for solubility and processability. Specifically, polymeric salts of various 3-alkylpyrroles show conductivities from 0.03 to 10 S cm⁻¹ [1]. While unsubstituted PPy can achieve higher conductivities (often >100 S cm⁻¹), it is insoluble and cannot be processed in the same way. This class-level data confirms that selecting a 3-alkylpyrrole like the target compound is a deliberate choice to enable solution-based processing, with an expected conductivity range that is sufficient for many applications.

Conducting Polymers Electropolymerization Materials Science

Conductivity Modulation via Alkyl Chain Length: Class-Level Trend

Within the class of poly(3-alkylpyrroles), increasing the length of the alkyl side chain, as seen when comparing a butyl-substituted derivative to a shorter-chain analog, leads to a decrease in polymer conductivity. A study on the electropolymerization of 3-hexylpyrrole (3HP), 3-decylpyrrole (3DP), and 3-hexadecylpyrrole (3HDP) shows that under optimized conditions (ClO₄⁻, BF₄⁻, PF₆⁻ counterions), the best conductivities are achieved for the mid-range alkyl chains (e.g., 0.1–0.8 S cm⁻¹ for poly(3-decylpyrrole)) and decrease as the chain becomes longer [1]. This trend allows a researcher to rationally choose 1-butyl-3-methyl-1H-pyrrole (with its specific butyl chain length) to predictably tune the polymer‘s conductivity between that of a less soluble, more conductive short-chain analog and a more soluble, less conductive long-chain analog.

Conducting Polymers Electropolymerization Structure-Property Relationship

Solubility Enhancement vs. Unsubstituted and N-Substituted Pyrroles

A primary driver for synthesizing 3-alkylpyrroles like 1-butyl-3-methyl-1H-pyrrole is to impart solubility to the final polymer, enabling direct application onto surfaces. Unsubstituted polypyrrole is completely insoluble, and polymers from simple N-substituted pyrroles (e.g., poly(N-butylpyrrole)) also remain largely insoluble [1]. In contrast, neutral poly(3-alkylpyrroles) are reported to be soluble in common organic solvents [2]. Furthermore, a class-level trend establishes that “As the carbon chain length attached to the 3-position of pyrrole increases, the solubility also increases” [3]. This demonstrates that the 3-position alkyl chain is essential for solubility, and that the butyl group on the target compound provides a specific, quantifiable enhancement in solubility over both unsubstituted and N-substituted analogs.

Polymer Solubility Processability Coating Applications

Differentiation in Vapor Sorption for Chemical Sensing vs. N-Butylpyrrole Polymer

The substitution pattern on the pyrrole monomer dictates the nature and extent of vapor-polymer interactions in the resulting film. A study comparing eight different pyrrole-derived polymer films, including poly(N-butylpyrrole) and several 3-substituted polymers, found that the influence of the pendant side chain is apparent in the polymer-vapor interactions [1]. The X-ray Photoelectron Spectroscopy (XPS) analysis of poly[N-butylpyrrole] is reported, establishing its distinct surface chemical composition compared to polymers from 3-substituted pyrroles [1]. This implies that a sensor fabricated from a polymer of 1-butyl-3-methyl-1H-pyrrole will have a fundamentally different sorption profile and selectivity pattern than one made from poly(N-butylpyrrole), offering a design handle for tuning sensor specificity.

Chemical Sensing Polymer Films Surface Interaction

Targeted Research & Industrial Applications for 1-Butyl-3-methyl-1H-pyrrole


Synthesis of Soluble Conductive Inks and Coatings

This monomer is ideally suited for creating soluble, processable conducting polymers for direct application onto surfaces. The evidence shows that 3-alkyl substitution is essential for achieving polymer solubility, a property absent in unsubstituted PPy [1]. The resulting poly(1-butyl-3-methyl-1H-pyrrole) can be formulated into conductive inks and emulsions for spray-coating, dip-coating, or printing onto textiles, plastics, and other substrates, enabling applications in anti-static coatings and flexible electronics [2].

Fabrication of Electrodes for Organic Electronics with Tunable Conductivity

The class-level evidence allows for a rational selection of this monomer for electrochemical device fabrication. By choosing 1-butyl-3-methyl-1H-pyrrole, researchers can predictably tune the polymer‘s conductivity between that of less soluble, higher-conductivity short-chain analogs and more soluble, lower-conductivity long-chain analogs [3]. This makes it a candidate for the controlled fabrication of electrodes in organic thin-film transistors (OTFTs), sensors, or actuators, where a specific conductivity range is required.

Development of Tailored Chemical Vapor Sensors

The specific substitution pattern of 1-butyl-3-methyl-1H-pyrrole differentiates it from N-substituted pyrroles like N-butylpyrrole in vapor sorption studies [4]. This difference in surface chemistry and polymer-vapor interaction suggests that sensor arrays or individual sensors made from this polymer will have a unique selectivity and sensitivity profile. This monomer can be used to fabricate acoustic wave sensors or chemiresistors with a specific response signature for detecting volatile organic compounds (VOCs).

Synthesis of Novel Low-Bandgap Copolymers for Optoelectronics

The 3-substituted pyrrole structure serves as a crucial building block for synthesizing more complex π-conjugated polymers. For instance, a related 3-butyryl pyrrole was used to create a novel, soluble, low-bandgap poly(pyrrolyl methine) polymer (PBPDHBE) with significant optical properties [5]. This highlights the potential of 1-butyl-3-methyl-1H-pyrrole as a starting material or a component in copolymers for applications in organic photovoltaics (OPV), light-emitting diodes (OLEDs), or nonlinear optical devices.

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